molecular formula C27H21BrClNO4 B11047555 N-benzyl-6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

N-benzyl-6-bromo-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11047555
M. Wt: 538.8 g/mol
InChI Key: OOUUSCNZLGHKCW-UHFFFAOYSA-N
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Description

N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzyl group, bromine, chlorine, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps, including the formation of the chromene core, bromination, chlorination, and benzylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents, such as:

  • 6-BROMO-1-(4-CHLOROBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE
  • 6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE

Uniqueness

N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the benzyl group, bromine, and chlorine atoms, along with the chromene core, gives it distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of N-BENZYL-6-BROMO-1-(4-CHLOROBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H21BrClNO4

Molecular Weight

538.8 g/mol

IUPAC Name

N-benzyl-6-bromo-1-(4-chlorobenzoyl)-1-ethyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C27H21BrClNO4/c1-2-26(23(31)17-8-11-19(29)12-9-17)22-20-14-18(28)10-13-21(20)34-25(33)27(22,26)24(32)30-15-16-6-4-3-5-7-16/h3-14,22H,2,15H2,1H3,(H,30,32)

InChI Key

OOUUSCNZLGHKCW-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2C1(C(=O)OC3=C2C=C(C=C3)Br)C(=O)NCC4=CC=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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